molecular formula C11H12N4O2 B6135528 3-[(E)-hydroxyiminomethyl]-7-methyl-2-(methylamino)pyrido[1,2-a]pyrimidin-4-one

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(methylamino)pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B6135528
M. Wt: 232.24 g/mol
InChI Key: QDUQEUCRNUZCEH-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(methylamino)pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-hydroxyiminomethyl]-7-methyl-2-(methylamino)pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1 to afford the desired product . The reaction is usually carried out under mild conditions, and the product is obtained in high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and cost-effective processes, would apply. Optimization of reaction conditions, including temperature, solvent, and catalyst, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(methylamino)pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 3-[(E)-hydroxyiminomethyl]-7-methyl-2-(methylamino)pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(methylamino)pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(methylamino)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-3-4-9-14-10(12-2)8(5-13-17)11(16)15(9)6-7/h3-6,12,17H,1-2H3/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUQEUCRNUZCEH-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=NO)NC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=N/O)NC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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